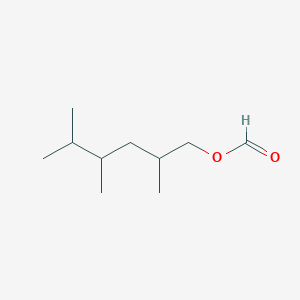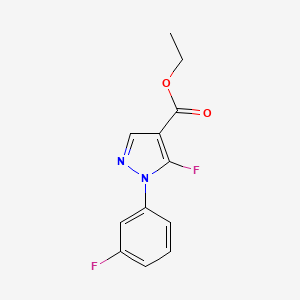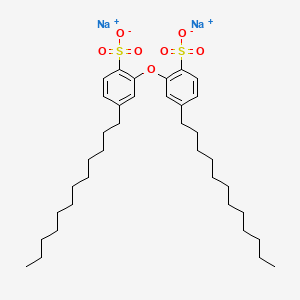
Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is typically synthesized through a sulfonation reaction. The process involves the reaction of dodecylbenzene with sulfur trioxide or fuming sulfuric acid in a continuous reactor, such as a falling film reactor . The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to form the disodium salt .
Industrial Production Methods
The industrial production of disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) follows the same basic principles as the laboratory synthesis but on a larger scale. Continuous reactors are used to ensure consistent quality and yield. The sulfonation reaction is carefully controlled to prevent over-sulfonation, and the neutralization step is optimized to achieve the desired pH and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) primarily undergoes sulfonation and neutralization reactions during its synthesis . It can also participate in substitution reactions due to the presence of the sulfonate groups.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide or fuming sulfuric acid
Neutralization: Sodium hydroxide or sodium carbonate
Major Products
The major product of the sulfonation and neutralization reactions is disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) itself .
Wissenschaftliche Forschungsanwendungen
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is primarily based on its surfactant properties. It reduces the surface tension of water, allowing it to emulsify and disperse hydrophobic substances. The sulfonate groups interact with water molecules, while the hydrophobic dodecyl chains interact with non-polar substances, facilitating their solubilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecylbenzenesulfonate: A similar surfactant with a shorter hydrophobic chain.
Disodium lauryl ether sulfosuccinate: Another surfactant with similar emulsifying and dispersing properties.
Uniqueness
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is unique due to its longer hydrophobic chains and the presence of two sulfonate groups, which enhance its surfactant properties and make it more effective in certain applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
5136-51-6 |
|---|---|
Molekularformel |
C36H56Na2O7S2 |
Molekulargewicht |
710.9 g/mol |
IUPAC-Name |
disodium;4-dodecyl-2-(5-dodecyl-2-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C36H58O7S2.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-35(44(37,38)39)33(29-31)43-34-30-32(26-28-36(34)45(40,41)42)24-22-20-18-16-14-12-10-8-6-4-2;;/h25-30H,3-24H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI-Schlüssel |
XNVLWGKGHDHNFH-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=C(C=CC(=C2)CCCCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


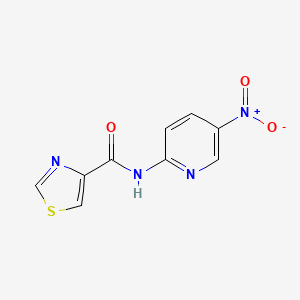

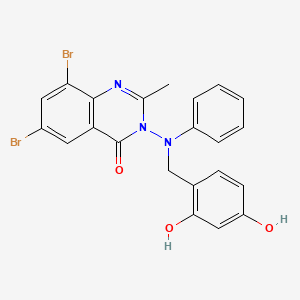
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)


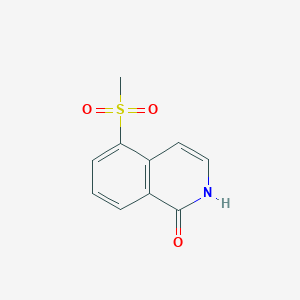
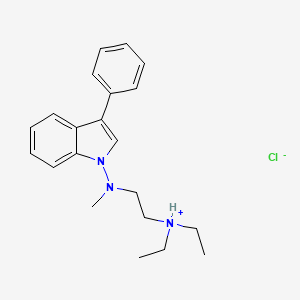

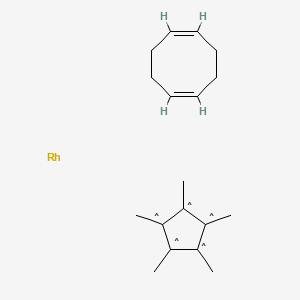
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
